1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine 1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14641206
InChI: InChI=1S/C22H23ClN2/c23-21-10-8-18(9-11-21)16-24-12-14-25(15-13-24)17-20-6-3-5-19-4-1-2-7-22(19)20/h1-11H,12-17H2
SMILES:
Molecular Formula: C22H23ClN2
Molecular Weight: 350.9 g/mol

1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

CAS No.:

Cat. No.: VC14641206

Molecular Formula: C22H23ClN2

Molecular Weight: 350.9 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine -

Specification

Molecular Formula C22H23ClN2
Molecular Weight 350.9 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Standard InChI InChI=1S/C22H23ClN2/c23-21-10-8-18(9-11-21)16-24-12-14-25(15-13-24)17-20-6-3-5-19-4-1-2-7-22(19)20/h1-11H,12-17H2
Standard InChI Key AJFWMMLFGIOUDW-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=CC4=CC=CC=C43

Introduction

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions, leveraging the reactivity of piperazine.

Synthesis Pathway

  • Piperazine Core Formation: Reaction of ethylenediamine with dichloroethane or similar agents to form the piperazine ring .

  • Alkylation at Position 1: Introduction of the 4-chlorophenylmethyl group via nucleophilic substitution or reductive amination.

  • Alkylation at Position 4: Attachment of the naphthalen-1-ylmethyl group under controlled conditions (e.g., using naphthalenemethanol derivatives) .

Reaction Conditions

StepReagents/ConditionsPurpose
Piperazine formationEthylenediamine, dichloroethane, heatCore ring synthesis
Position 1 alkylation4-Chlorobenzyl chloride, NaOH, isopropanolIntroduce 4-chlorophenylmethyl group
Position 4 alkylationNaphthalenemethanol derivative, H₂/Pd-CIntroduce naphthalenylmethyl group

Data synthesized from general piperazine alkylation methods .

Chemical Reactivity

The compound participates in reactions typical of piperazines, including:

  • Nucleophilic substitution: Replacement of chlorine in the 4-chlorophenyl group with other nucleophiles (e.g., amines, thiols) .

  • Electrophilic aromatic substitution: Functionalization of the naphthalene ring (e.g., nitration, sulfonation) .

Physical and Spectroscopic Properties

ActivityObserved EffectRelevance
AnxiolyticPotential modulation of 5-HT receptorsCNS disorders (e.g., anxiety)
AntidepressantInhibition of serotonin reuptakeMood disorders
AntipsychoticDopamine receptor antagonismSchizophrenia management

Based on analogs with similar piperazine scaffolds .

Applications in Research and Industry

Pharmaceutical Development

  • Intermediate: Used in the synthesis of antipsychotic drugs, leveraging its receptor-binding profile .

  • Drug Metabolism: Studied for cytochrome P450 interactions to predict metabolic pathways.

Material Science

  • Polymer Additives: Incorporated into polymer matrices to enhance thermal stability and mechanical strength .

  • Chromatographic Standards: Serves as a reference in HPLC and GC for quality control of related pharmaceuticals .

Biochemical Assays

  • Receptor Binding Studies: Used to screen for compounds targeting serotonin or dopamine receptors .

Comparison with Related Compounds

Structural and Functional Analogues

CompoundSubstituentsKey Difference
1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazineBromine instead of chlorineHigher lipophilicity, distinct reactivity
1-[(4-Chlorophenyl)phenylmethyl]piperazinePhenylmethyl instead of naphthalenylmethylReduced steric bulk, altered receptor binding
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochlorideDual 4-chlorophenylmethyl groupsEnhanced solubility, used as impurity standards

Data aggregated from VulcanChem and ChemicalBook entries .

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